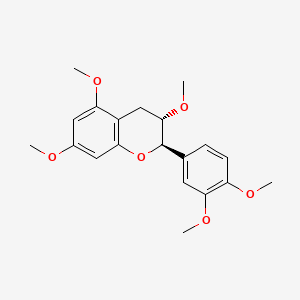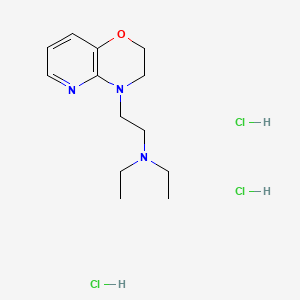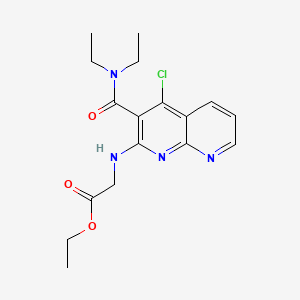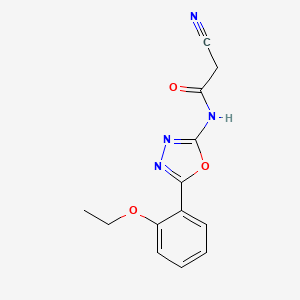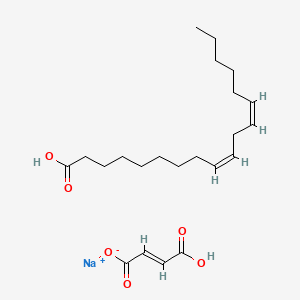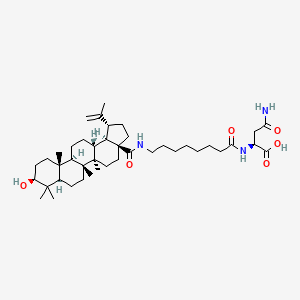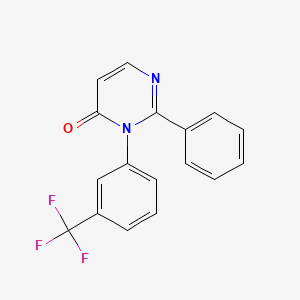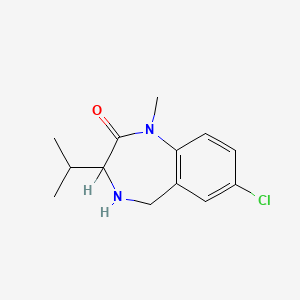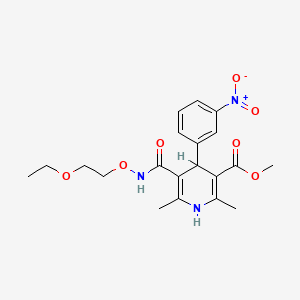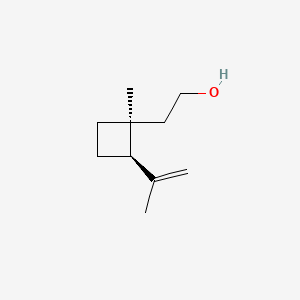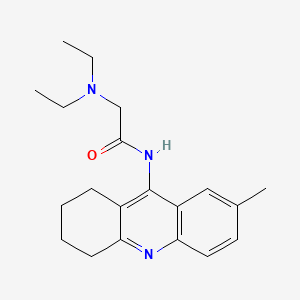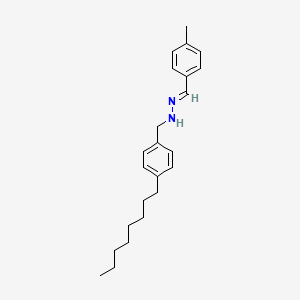
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from the reaction between 4-methylbenzaldehyde and 4-octylphenylhydrazine. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone typically involves the condensation reaction between 4-methylbenzaldehyde and 4-octylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as acids or bases can also be employed to speed up the reaction. The final product is typically purified using techniques such as distillation or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted hydrazones.
科学的研究の応用
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzaldehyde, 4-methyl-: A simpler aldehyde derivative with similar structural features.
4-Octylphenylhydrazine: The hydrazine precursor used in the synthesis of the compound.
Other Hydrazones: Compounds with similar hydrazone functional groups but different substituents.
Uniqueness
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone is unique due to its specific combination of the 4-methylbenzaldehyde and 4-octylphenylhydrazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
72010-28-7 |
|---|---|
分子式 |
C23H32N2 |
分子量 |
336.5 g/mol |
IUPAC名 |
N-[(E)-(4-methylphenyl)methylideneamino]-1-(4-octylphenyl)methanamine |
InChI |
InChI=1S/C23H32N2/c1-3-4-5-6-7-8-9-21-14-16-23(17-15-21)19-25-24-18-22-12-10-20(2)11-13-22/h10-18,25H,3-9,19H2,1-2H3/b24-18+ |
InChIキー |
RUSMCSHRQMGFSD-HKOYGPOVSA-N |
異性体SMILES |
CCCCCCCCC1=CC=C(C=C1)CN/N=C/C2=CC=C(C=C2)C |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)CNN=CC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


